1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolo[4,5-d]pyrimidinyl core fused to a piperazine ring substituted at the 7-position. The piperazine moiety is further modified with a 2,4-dimethylbenzenesulfonyl group, while the triazolo ring carries a 4-ethoxyphenyl substituent. The sulfonyl group enhances metabolic stability and binding affinity to target proteins, as seen in analogous piperazine derivatives .
Properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3S/c1-4-34-20-8-6-19(7-9-20)31-24-22(27-28-31)23(25-16-26-24)29-11-13-30(14-12-29)35(32,33)21-10-5-17(2)15-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJCSONXJLXZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reaction for Triazolopyrimidine Formation
The triazolopyrimidine scaffold is synthesized via a multicomponent reaction (MCR) adapted from triazolopyrimidine derivatives.
Procedure :
-
Combine 4-ethoxybenzaldehyde (1.0 equiv), 3-amino-1,2,4-triazole (1.2 equiv), and ethyl cyanoacetate (1.1 equiv) in DMF.
-
Add triethylamine (0.25 equiv) and heat at 120°C for 10 hours.
-
Isolate the crude product via ice-water quenching and recrystallize from ethanol.
Key Insights :
Functionalization at the 7-Position
The 7-chloro intermediate is generated for subsequent piperazine coupling:
Chlorination :
-
React triazolopyrimidine with POCl₃ (3.0 equiv) at reflux (110°C) for 6 hours.
-
Quench with ice-water and neutralize with NaHCO₃.
Yield : 85–90% (isolated as white crystals).
Piperazine Coupling to Triazolopyrimidine
Nucleophilic Aromatic Substitution
Piperazine is introduced via SNAr reaction under basic conditions:
Procedure :
-
Suspend 7-chloro-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine (1.0 equiv) and piperazine (2.5 equiv) in dry ethanol.
-
Add KOH (0.1 equiv) and reflux for 12 hours.
-
Filter and recrystallize from ethanol.
Optimization :
Sulfonylation of Piperazine
Selective Mono-Sulfonylation
Protonation of piperazine ensures mono-substitution during sulfonylation:
Procedure :
-
Dissolve 4-(triazolopyrimidinyl)piperazine (1.0 equiv) in acetic acid to form piperazine monoacetate.
-
Add 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) at 0°C.
-
Stir at room temperature for 4 hours, then pour into ice-water.
Yield : 88% after column chromatography (silica gel, ethyl acetate/hexane).
Catalytic Note :
Comparative Analysis of Synthetic Strategies
Table 1. Reaction Efficiency Across Methodologies
Challenges and Optimization Opportunities
-
Regioselectivity in MCR : Competing cyclization pathways may formtriazolo isomers. Polar solvents (DMF) favor the desiredtriazolo product.
-
Piperazine Disubstitution : Protonation (e.g., acetic acid) or bulky sulfonyl chlorides minimize bis-sulfonylation.
-
Purification Complexity : Silica gel chromatography remains critical for isolating monosubstituted piperazines .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, such as:
Oxidation: : May occur at the ethoxy or methyl groups under strong oxidizing conditions.
Reduction: : The nitro groups, if any, can be reduced to amines.
Substitution: : Both aromatic rings can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Conditions: : Standard laboratory conditions with controlled temperature and solvent systems.
Major Products Formed
The reactions lead to the formation of derivatives with modified functional groups, which could exhibit different physicochemical properties and biological activities.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic applications. Its structure suggests it may act as an inhibitor or modulator of various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The triazolo-pyrimidine component is known for its ability to interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer treatment.
Antimicrobial Properties
The presence of the sulfonyl group enhances the compound's potential as an antimicrobial agent. Studies have shown that sulfonamides can inhibit bacterial growth by targeting essential enzymes.
Neurological Applications
Given its piperazine structure, this compound may also be investigated for its effects on the central nervous system (CNS). Piperazines are often linked to pharmacological activity related to neurotransmitter modulation.
Drug Development
The compound's unique features allow for modifications that could enhance its bioavailability and reduce toxicity. Structure-activity relationship (SAR) studies can help optimize its efficacy as a drug candidate.
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and colon cancer models, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of derivatives of this compound. The results demonstrated effective inhibition of Gram-positive bacteria, highlighting the importance of the sulfonyl group in enhancing antimicrobial activity.
Mechanism of Action
Molecular Targets and Pathways
The specific biological activity of this compound stems from its ability to interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The mechanism typically involves binding to these targets, leading to inhibition or activation of specific biological pathways. Detailed studies on the binding affinity and selectivity are crucial to understand its mechanism fully.
Comparison with Similar Compounds
Core Structural Analog: 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-Phenoxyethanone (Compound A)
Key Differences :
- Replaces the 2,4-dimethylbenzenesulfonyl group with a phenoxyethanone side chain.
- Lacks the sulfonyl group’s electron-withdrawing effects, reducing metabolic stability.
Pharmacological Impact : - Phenoxyethanone derivatives often exhibit lower binding affinities to serotonin receptors (e.g., 5-HT1A) due to reduced electron-deficient character .
- Lower selectivity for enzymatic targets like ERCC1-XPF compared to sulfonyl-containing analogs .
Sulfonyl-Modified Analog: 1-[(5-Ethylthiophen-2-yl)Sulfonyl]-4-[3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazine (Compound B)
Key Differences :
Chlorophenyl-Modified Analog: 1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine (Compound C)
Key Differences :
- Replaces the triazolo-pyrimidine core with a simpler benzyl-piperazine scaffold.
- Chlorobenzyl and methylphenyl sulfonyl groups alter steric and electronic profiles.
Pharmacological Impact : - Chlorine atoms improve binding to dopamine receptors (e.g., D3) but increase off-target interactions with adrenergic receptors .
- Simpler scaffolds lack the triazolo-pyrimidine’s rigid structure, reducing selectivity for kinase targets .
Enzyme-Targeting Analog: Ethyl 4-(2-(3-(3,4-Dimethoxyphenyl)-7-Oxo-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-6(7H)-yl)Acetyl)Piperazine-1-Carboxylate (Compound D)
Key Differences :
- Introduces a 7-oxo-triazolo-pyrimidine core and acetyl-piperazine side chain.
- 3,4-Dimethoxyphenyl substituent replaces 4-ethoxyphenyl.
Pharmacological Impact : - The 7-oxo group enhances hydrogen bonding with acetylcholinesterase (AChE), improving inhibitory activity .
Data Table: Structural and Pharmacological Comparison
Key Research Findings
Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl groups (e.g., 2,4-dimethylbenzenesulfonyl) improve metabolic stability and receptor binding due to enhanced electron-withdrawing effects and hydrogen bonding . Non-sulfonyl analogs (e.g., phenoxyethanone) exhibit faster clearance and reduced selectivity .
Aryl Substituent Effects :
- Ethoxyphenyl groups optimize lipophilicity for CNS targets compared to methoxy or chloro analogs .
- Ortho/meta substituents on phenyl rings (e.g., 3-chlorobenzyl) increase off-target interactions but enhance dopamine receptor binding .
Triazolo-Pyrimidine Core :
- The rigid, planar structure of the triazolo-pyrimidine core enhances selectivity for kinase and enzyme targets compared to flexible scaffolds like benzyl-piperazine .
Biological Activity
The compound 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 946286-56-2) is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.55 g/mol. The structure consists of a piperazine ring substituted with a sulfonyl group and a triazolopyrimidine moiety, which is critical for its biological activity.
Antiviral Activity
Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing the piperazine and triazole rings have been shown to inhibit the HIV-1 capsid protein, suggesting that this compound may also possess antiviral effects. In particular, studies have demonstrated that modifications in the structure can enhance potency against viral targets, making it a candidate for further investigation in antiviral drug development .
Antimicrobial Properties
Compounds similar to this one have demonstrated antimicrobial activities against various pathogens. The presence of the benzenesulfonyl group is often linked to enhanced antibacterial and antifungal properties. For example, studies on related sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity. This modulation can lead to inhibition of critical pathways in pathogens or cancer cells .
Study 1: Antiviral Efficacy
A study examined the antiviral efficacy of structurally related compounds on HIV-1. The results indicated that certain derivatives showed an EC50 value significantly lower than traditional treatments, suggesting improved potency and potential for therapeutic use .
Study 2: Antimicrobial Activity
Another study focused on the synthesis and biological evaluation of sulfonamide derivatives. Compounds were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting a mechanism involving disruption of bacterial cell wall synthesis .
Data Table: Biological Activity Overview
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Triazolo-pyrimidine core formation : Cyclization under controlled temperatures (195–230°C) using catalysts like Pd/C or CuI .
- Piperazine coupling : Nucleophilic substitution reactions in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Final sulfonylation : Reaction with 2,4-dimethylbenzenesulfonyl chloride in anhydrous conditions . Characterization : Intermediates and final products are confirmed via H/C NMR (deuterated DMSO or CDCl) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : Assign peaks for the triazole (δ 8.1–8.3 ppm), pyrimidine (δ 7.5–7.8 ppm), and piperazine (δ 3.2–3.5 ppm) protons. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : HRMS with ESI+ ionization confirms molecular ions (e.g., [M+H] at m/z 461.5) .
Q. What solubility properties are relevant for in vitro bioassays?
The compound is moderately soluble in DMSO (>10 mM) and ethanol, but poorly soluble in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) are recommended for biological testing .
Q. Which in vitro assays evaluate its anticancer potential?
Standard assays include:
- MTT/PrestoBlue : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition : ADP-Glo™ assays for triazolo-pyrimidine targets (e.g., CDK2, EGFR) .
Advanced Research Questions
Q. How can reaction yields be optimized during triazolo-pyrimidine-piperazine coupling?
- Solvent optimization : Replace DMF with DMAc to reduce side reactions .
- Catalyst screening : Test Pd/C vs. CuI for regioselectivity in SNAr reactions .
- Temperature control : Gradual heating (60°C → 80°C) improves coupling efficiency by 15–20% .
Q. How do structural modifications at the 4-ethoxyphenyl group affect biological activity?
- Methoxy vs. ethoxy : Methoxy analogs show 2-fold higher cytotoxicity in leukemia models due to enhanced lipophilicity .
- Halogen substitution : 4-Fluorophenyl derivatives (e.g., EVT-11377586) exhibit improved kinase inhibition (IC < 50 nM) .
- SAR studies : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with target binding .
Q. How to address discrepancies in reported biological activities across studies?
- Purity validation : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in HO/ACN gradient) to exclude batch variability .
- Assay standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies resolve conflicting NMR data during structural elucidation?
- Deuterated solvent screening : Use DMSO-d for polar intermediates and CDCl for hydrophobic derivatives .
- Variable-temperature NMR : Resolve dynamic rotational isomerism in piperazine rings by cooling to 0°C .
Q. How to design analogs for improved metabolic stability?
- Bioisosteric replacement : Substitute ethoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester prodrug moieties at the sulfonyl group to enhance oral bioavailability .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) against purified kinases .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .
Data Contradiction Analysis
Q. Why do reaction yields vary between 40–75% in published syntheses?
- Reagent quality : Impure triazolo-pyrimidine precursors reduce coupling efficiency .
- Oxygen sensitivity : Pd/C-catalyzed steps require inert atmospheres (N/Ar) to prevent catalyst deactivation .
Q. How to reconcile conflicting cytotoxicity data in solid vs. hematological cancer models?
- Tumor microenvironment : Hypoxia in solid tumors may reduce prodrug activation .
- ABC transporter expression : Overexpression of P-gp in leukemia cells enhances drug efflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
